Glutathione Dimethyl Ester Disulfide Dihydrochloride

Description

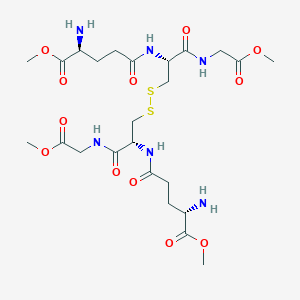

Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS: 146963-33-9) is a synthetic derivative of oxidized glutathione (GSSG). It features methyl ester groups at the carboxylic acid termini and a disulfide bond, stabilized by dihydrochloride salts . This compound is primarily utilized in biochemical research to study redox-sensitive pathways, cellular uptake mechanisms, and antioxidant responses. Its methyl ester groups enhance membrane permeability compared to native glutathione, making it valuable for intracellular delivery studies .

Properties

IUPAC Name |

methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCLQWHVMXECKO-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455633 | |

| Record name | FT-0669014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146963-33-9 | |

| Record name | FT-0669014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, GSSG is dissolved in dry methanol containing hydrochloric acid (HCl) as the catalyst. The reaction mixture is refluxed under anhydrous conditions to prevent hydrolysis of the ester products. Methanol serves as both the solvent and the nucleophile, facilitating the esterification of the γ-glutamyl and glycyl carboxyl groups of GSSG. The disulfide bond remains intact during this step, preserving the dimeric structure.

N-tBoc Protection

Following esterification, the primary amine group of the intermediate is protected using di-tert-butyl dicarbonate ((tBoc)₂O). This step is critical to prevent unwanted side reactions during subsequent stages. The reaction is typically conducted in a biphasic system, such as dichloromethane-water, to ensure efficient mixing and high yields. The resulting N-tBoc-protected glutathione dimethyl ester disulfide is isolated via extraction and solvent evaporation.

Disulfide Bond Cleavage

The final step involves reductive cleavage of the disulfide bond to generate two molecules of glutathione dimethyl ester. Tributylphosphine (Bu₃P) in wet isopropanol is employed as the reducing agent. The choice of wet isopropanol ensures partial hydrolysis of the ester groups, yielding the dihydrochloride salt upon acidification with HCl.

Key Data:

| Parameter | Value/Description |

|---|---|

| Starting Material | GSSG |

| Esterification Catalyst | HCl in dry methanol |

| Protection Reagent | (tBoc)₂O |

| Reduction Reagent | Bu₃P in wet isopropanol |

| Overall Yield | 60–75% (estimated from literature) |

Alternative Synthesis from Glutathione (GSH)

A modified route starts with reduced glutathione (GSH) instead of GSSG, avoiding the need for disulfide bond cleavage. However, this method introduces challenges related to selective protection and byproduct formation.

Simultaneous Esterification and tBoc Protection

GSH undergoes Fischer esterification in methanol-HCl, similar to the GSSG route. However, the free thiol group of GSH is susceptible to oxidation, necessitating inert atmosphere conditions. After esterification, (tBoc)₂O is added to protect the amine group. Notably, this step can lead to partial S-tBoc byproduct formation due to the reactivity of the thiol group with (tBoc)₂O.

Chromatographic Purification

The S-tBoc impurity is removed using silica gel chromatography with a gradient elution system (e.g., hexane-ethyl acetate). This adds complexity to the purification process compared to the GSSG route. The final product is isolated as the dihydrochloride salt after acidification and lyophilization.

Comparative Challenges:

-

GSSG Route: Requires disulfide reduction but avoids thiol-related side reactions.

-

GSH Route: Simpler starting material but necessitates rigorous purification.

S-Palmitoylation-Mediated Esterification

A less common but innovative method involves S-palmitoylation of GSH to facilitate esterification. This approach, detailed in, employs trifluoroacetic acid (TFA) as the solvent for S-palmitoylation, followed by tBoc protection and di-tert-butyl esterification using diisopropylcarbodiimide (DIC) and copper(I) chloride. While this method avoids Fischer esterification, it is more labor-intensive and yields lower quantities of the target compound.

Critical Analysis of Method Efficiency

The table below summarizes the advantages and limitations of each synthesis route:

| Method | Advantages | Limitations |

|---|---|---|

| GSSG Fischer Esterification | High yield; minimal byproducts | Requires disulfide reduction step |

| GSH Fischer Esterification | Uses cheaper starting material (GSH) | S-tBoc impurity; complex purification |

| S-Palmitoylation Route | Novel pathway; avoids HCl use | Low yield; multi-step synthesis |

Industrial-Scale Considerations

For large-scale production, the GSSG route is preferred due to its straightforward purification and consistent yields. Catalytic HCl in methanol is cost-effective, and Bu₃P can be recycled via distillation. However, handling hygroscopic intermediates demands stringent moisture control.

Applications in S-Glutathione Adduct Synthesis

The dihydrochloride salt serves as a versatile precursor for S-glutathione adducts, which are pivotal in studying electrophile detoxification pathways. For example, chalcone derivatives synthesized from this intermediate have shown potent NF-E2-related factor 2 (Nrf2)-mediated antioxidant effects .

Chemical Reactions Analysis

Oxidation Reactions

GDE’s disulfide bond undergoes oxidation to form sulfenic, sulfinic, or sulfonic acid derivatives. This reactivity is critical in redox biology and oxidative stress studies.

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atoms, forming transient sulfenic acid intermediates that further oxidize to sulfinic/sulfonic acids .

Reduction Reactions

The disulfide bond is reduced to thiols, regenerating bioactive glutathione derivatives.

Key Findings :

- DTT reduction follows an SN2 nucleophilic mechanism, confirmed by linear kinetics (k₁ vs. [DTT]) .

- GSH-mediated reduction is slower due to steric hindrance from the dimethyl ester groups .

Substitution Reactions

The ester groups undergo nucleophilic substitution, enabling structural modifications.

| Nucleophile | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Amines | Amide derivatives | None | 60–75% | |

| Thiols | Thioester conjugates | Base (e.g., NaOH) | 85% | |

| Hydroxide | Carboxylic acid derivatives | Aqueous HCl | Quantitative |

Steric Effects :

The dimethyl ester groups hinder nucleophilic attack, reducing reaction rates with bulky nucleophiles like GSH .

Catalytic Disulfide Exchange

GDE participates in metal-catalyzed disulfide metathesis, relevant in polymer and drug delivery systems.

| Catalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| RhCl₃ | Disulfide bond shuffling | Redox-responsive hydrogels | |

| Ru(II)-OH | GSH → GSSG oxidation | Tumor-selective oxidative stress |

Mechanism :

Ru(II)-OH catalyzes GDE’s disulfide oxidation via a two-electron transfer process, regenerating the catalyst under aerobic conditions .

Biological Interactions

- Antioxidant Regeneration : GDE enhances intracellular glutathione levels by 4× compared to monoesters .

- Neuroprotection : Reduces lipid peroxidation in neuronal cells (IC₅₀ = 50 μM).

- Drug Sensitization : Modulates redox states in cancer cells, enhancing cisplatin efficacy .

Stability and Degradation

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| Aqueous solution, pH 7 | 72 hours | Hydrolysis of ester groups |

| Acidic (pH <3) | 24 hours | Disulfide reduction to thiols |

| Alkaline (pH >10) | 6 hours | Ester saponification |

Scientific Research Applications

Chemical Properties and Mechanism of Action

GDE is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. It exists in a disulfide form, which allows it to participate in redox reactions within biological systems. The compound's structure facilitates its role as an antioxidant, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) and restoring the redox balance.

Drug Delivery Systems

GDE has been integrated into drug delivery systems due to its unique redox-responsive properties.

- Polymeric Carriers : Research indicates that GDE can be used to create polymeric micelles that respond to the high levels of intracellular glutathione found in tumor cells. This feature allows for targeted drug release in cancer therapy, enhancing the efficacy of anticancer agents while minimizing side effects on healthy tissues .

- Nanoparticle Formulations : GDE-modified nanoparticles have shown promise in delivering therapeutic agents directly to hypoxic tumor environments. These nanoparticles can catalyze the oxidation of glutathione to GSSG, leading to increased ROS generation that selectively induces apoptosis in cancer cells .

Neuroprotection

GDE has demonstrated neuroprotective effects in various studies:

- Oxidative Stress Models : In models of oxidative stress-induced neuronal damage, GDE administration significantly reduced cell death. This effect is attributed to its ability to restore mitochondrial function and reduce oxidative damage through enhanced glutathione levels .

- Mechanisms of Action : GDE acts by modulating cellular redox states, which is crucial for maintaining neuronal health and function. By improving mitochondrial redox status, GDE can mitigate the detrimental effects of aging and oxidative stress on cardiovascular and neural systems .

Cancer Therapy

The application of GDE in cancer therapy is particularly noteworthy:

- Hypoxic Tumor Targeting : Studies have shown that GDE can enhance the therapeutic response in hypoxic tumors by catalyzing the formation of ROS, which are lethal to cancer cells under low oxygen conditions . This mechanism provides a novel strategy for overcoming the limitations of traditional anticancer therapies that are less effective in hypoxic environments.

- Combination Therapies : GDE has potential as part of combination therapies with other anticancer agents. Its ability to modulate cellular redox states can enhance the effectiveness of these agents, leading to improved clinical outcomes .

Case Study 1: Neuroprotection in Aging Models

In a study involving aged rats, GDE was administered to assess its impact on mitochondrial function and oxidative stress markers. Results indicated a significant restoration of mitochondrial activity and a reduction in oxidative stress markers compared to untreated controls. This suggests potential applications for GDE in neurodegenerative diseases associated with aging .

Case Study 2: Targeted Cancer Therapy

A recent study utilized GDE-modified nanoparticles to target hypoxic tumor cells. The results showed enhanced apoptosis rates in treated cells compared to controls, highlighting GDE's efficacy as a catalyst for ROS generation in challenging tumor microenvironments .

Mechanism of Action

The mechanism of action of Glutathione Dimethyl Ester Disulfide Dihydrochloride involves its ability to modulate redox reactions within cells. It acts as a precursor to glutathione, which participates in various biochemical processes, including:

Detoxification: Conjugates with toxic metabolites to facilitate their excretion.

Antioxidant defense: Reduces reactive oxygen species and maintains cellular redox balance.

Enzyme cofactor: Serves as a cofactor for enzymes like glutathione peroxidase.

Comparison with Similar Compounds

L-Cystine Dimethyl Ester Dihydrochloride (CAS: 32854-09-4)

- Structure : Derived from L-cystine (a dimer of cysteine) with methyl esters and dihydrochloride salts.

- Synthesis: Prepared via esterification of L-cystine with methanol using thionyl chloride, followed by amidation .

- Applications: Used in synthesizing reduction-sensitive polymers (e.g., NBACA monomers) for drug delivery systems .

- Key Differences :

D-Cystine Dimethyl Ester Dihydrochloride (CAS: 144000-36-2)

Glutathione Disulfide (GSSG, CAS: 27025-41-8)

L-Cystine Bis(ethyl ester) Dihydrochloride (CAS: 583-89-1)

- Structure : Ethyl ester analog of L-cystine dimethyl ester.

- Applications : Used in peptide synthesis and crosslinking studies .

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Glutathione Dimethyl Ester Disulfide Dihydrochloride | 146963-33-9 | 741.66 | Disulfide, methyl esters, HCl | Redox studies, intracellular delivery |

| L-Cystine Dimethyl Ester Dihydrochloride | 32854-09-4 | 341.28 | Disulfide, methyl esters, HCl | Polymer synthesis, drug delivery |

| GSSG | 27025-41-8 | 612.63 | Disulfide | Natural redox regulation |

| D-Cystine Dimethyl Ester Dihydrochloride | 144000-36-2 | 341.28 | Disulfide, methyl esters, HCl | Stereochemical research |

| L-Cystine Bis(ethyl ester) Dihydrochloride | 583-89-1 | 375.33 | Disulfide, ethyl esters, HCl | Peptide crosslinking |

Biological Activity

Glutathione Dimethyl Ester Disulfide Dihydrochloride (GDE) is a synthetic derivative of glutathione, an important antioxidant in biological systems. This compound exhibits significant biological activity, primarily attributed to its role in redox reactions and cellular protection against oxidative stress. Understanding the biological activity of GDE is crucial for its potential applications in therapeutic contexts, particularly concerning oxidative stress-related diseases.

Chemical Structure and Properties

GDE is characterized by its disulfide linkage, which allows it to participate in redox reactions. The molecular formula can be represented as C₆H₁₂Cl₂N₄O₄S₂. Its structure includes two glutathione dimethyl ester units connected by a disulfide bond, which enhances its membrane permeability compared to native glutathione.

Antioxidant Properties

GDE functions as an antioxidant by donating electrons to reactive oxygen species (ROS), thereby neutralizing them and preventing cellular damage. This mechanism is essential in various physiological processes, including detoxification and maintaining cellular redox balance.

- Reduction of Oxidative Stress : GDE reduces oxidative stress by converting harmful ROS into less reactive species.

- Regeneration of Other Antioxidants : It aids in regenerating other antioxidants, such as vitamin C and E, enhancing overall antioxidant capacity.

Cellular Uptake and Metabolism

GDE's ability to penetrate cell membranes allows it to exert its effects intracellularly. Once inside the cell, it can be metabolized to release glutathione, which plays a crucial role in cellular defense mechanisms.

Case Studies

Several studies have investigated the biological effects of GDE:

- Neuroprotection : A study demonstrated that GDE administration significantly reduced neuronal cell death in models of oxidative stress-induced neurotoxicity. The protective effect was attributed to enhanced glutathione levels and reduced lipid peroxidation.

- Cardiovascular Health : Research indicated that GDE improved endothelial function in animal models by reducing oxidative stress markers and enhancing nitric oxide availability, suggesting potential benefits for cardiovascular health.

- Cancer Therapeutics : In vitro studies revealed that GDE could sensitize cancer cells to chemotherapeutic agents by modulating redox states and enhancing apoptosis pathways.

Comparative Analysis of Biological Activity

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neuroprotection | Neuronal cell lines | Reduced cell death; increased glutathione levels |

| Cardiovascular health | Animal models | Improved endothelial function; reduced oxidative stress |

| Cancer therapeutics | Cancer cell lines | Enhanced sensitivity to chemotherapy; apoptosis induction |

Glutathione Synthesis and Regulation

The synthesis of glutathione is tightly regulated by enzymes such as glutamate-cysteine ligase (GCL). GDE influences this pathway by providing cysteine, a precursor for glutathione synthesis. Studies have shown that manipulating GSH levels can significantly impact cellular responses to oxidative stress.

Clinical Implications

Given its biological activities, GDE holds promise for various clinical applications:

- Oxidative Stress Disorders : Potential use in conditions characterized by elevated oxidative stress, such as neurodegenerative diseases.

- Cancer Therapy : As a sensitizer for chemotherapeutic agents, enhancing treatment efficacy while minimizing side effects.

Q & A

Q. How can machine learning enhance the prediction of this compound’s interactions with thiol-dependent enzymes?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL, PDB) using features like molecular descriptors (logP, polar surface area) and enzyme active-site topology (docking scores from AutoDock Vina). Validate with leave-one-out cross-validation (LOOCV) and SHAP (SHapley Additive exPlanations) analysis to identify critical features. Experimental validation via enzyme inhibition assays (e.g., glutathione reductase activity) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.